25D-NBOMe (hydrochloride)

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

25D-NBOMe, also known as 25D-Nbome hydrochloride, is a derivative of the phenethylamine-derived hallucinogen 2C-D . The primary target of 25D-NBOMe is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

25D-NBOMe acts as a potent agonist at the 5-HT2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25D-NBOMe binds to the 5-HT2A receptor, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The activation of the 5-HT2A receptor by 25D-NBOMe leads to a cascade of biochemical reactions. It affects the expression of dopamine (DA) receptor D1 (DRD1), DA receptor D2 (DRD2), tyrosine hydroxylase, DA transporter (DAT), and phospho-DAT (p-DAT) in the nucleus accumbens (NAc) . The NAc is a region in the brain involved in reward and pleasure.

Pharmacokinetics

When administered sublingually, numbness of the tongue and mouth followed by a metallic chemical taste was observed .

Result of Action

The activation of the 5-HT2A receptor by 25D-NBOMe can lead to various effects. It has been associated with life-threatening toxicity and death . Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death .

Action Environment

The action, efficacy, and stability of 25D-NBOMe can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability and potency . Furthermore, individual factors such as the user’s health status, genetic makeup, and use of other substances can also influence the compound’s effects.

Analyse Biochimique

Biochemical Properties

25D-NBOMe (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor. This interaction leads to the activation of downstream signaling pathways that are responsible for its psychoactive effects . Additionally, 25D-NBOMe (hydrochloride) has been shown to interact with the dopamine D1 and D2 receptors, as well as the dopamine transporter (DAT), affecting dopamine signaling in the brain .

Cellular Effects

25D-NBOMe (hydrochloride) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of dopamine receptors D1 and D2, tyrosine hydroxylase, and the dopamine transporter in the nucleus accumbens . These changes in gene expression and protein levels can alter cellular metabolism and neurotransmitter release, leading to its psychoactive effects. Additionally, 25D-NBOMe (hydrochloride) has been reported to activate the µ-opioid receptor at high concentrations, although this effect is considered off-target .

Molecular Mechanism

The molecular mechanism of 25D-NBOMe (hydrochloride) involves its binding to the serotonin 5-HT2A receptor, where it acts as a potent agonist. This binding leads to the activation of G-proteins and subsequent intracellular signaling cascades, including the phospholipase C pathway, which results in the release of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers further activate protein kinase C (PKC) and increase intracellular calcium levels, contributing to the hallucinogenic effects . Additionally, 25D-NBOMe (hydrochloride) affects dopamine signaling by interacting with dopamine receptors and transporters, leading to changes in dopamine release and reuptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25D-NBOMe (hydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, with a reported stability of at least five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 25D-NBOMe (hydrochloride) has been associated with changes in gene expression and protein levels, which can lead to alterations in cellular metabolism and neurotransmitter release . Additionally, the compound’s degradation products may also contribute to its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 25D-NBOMe (hydrochloride) vary with different dosages in animal models. At low doses, the compound has been shown to induce rewarding and reinforcing effects, as evidenced by increased self-administration and conditioned place preference in rats . At higher doses, 25D-NBOMe (hydrochloride) can cause toxic effects, including neurotoxicity and cardiotoxicity . These adverse effects are likely due to the compound’s high affinity for the serotonin 5-HT2A receptor and its off-target interactions with other receptors and transporters.

Metabolic Pathways

25D-NBOMe (hydrochloride) undergoes various metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The major metabolic pathways include hydroxylation, O-demethylation, and N-dealkylation . These biotransformations result in the formation of several metabolites, which can be detected in biological samples. The hydroxylated metabolites are the most abundant, indicating that hydroxylation is the primary metabolic pathway for 25D-NBOMe (hydrochloride) .

Transport and Distribution

Within cells and tissues, 25D-NBOMe (hydrochloride) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s high affinity for the serotonin 5-HT2A receptor also influences its localization within the brain, where it exerts its psychoactive effects .

Subcellular Localization

The subcellular localization of 25D-NBOMe (hydrochloride) is primarily determined by its interactions with specific receptors and transporters. The compound is known to localize to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and activates downstream signaling pathways . Additionally, 25D-NBOMe (hydrochloride) may also be found in intracellular compartments, such as endosomes and lysosomes, where it can interact with other biomolecules and influence cellular function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 25D-NBOMe (chlorhydrate) implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec le 2,5-diméthoxy-4-méthylbenzaldéhyde.

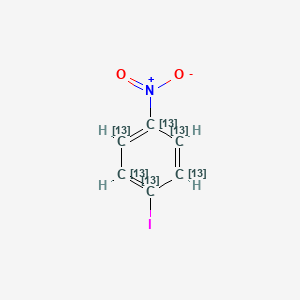

Formation de l'intermédiaire : Le benzaldéhyde est mis à réagir avec le nitrométhane en présence d'une base pour former le 2,5-diméthoxy-4-méthyl-β-nitrostyrène.

Réduction : Le nitrostyrène est ensuite réduit en 2,5-diméthoxy-4-méthylphénéthylamine à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium.

Formation du dérivé NBOMe : La phénéthylamine est ensuite mise à réagir avec le chlorure de 2-méthoxybenzyle en présence d'une base pour former le 25D-NBOMe.

Formation du sel de chlorhydrate : Enfin, la base libre est convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle

Les méthodes de production industrielle du 25D-NBOMe (chlorhydrate) ne sont pas bien documentées en raison de son statut de drogue de synthèse et de ses utilisations légitimes limitées. les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, les étapes de purification et le contrôle de la qualité, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

Le 25D-NBOMe (chlorhydrate) subit plusieurs types de réactions chimiques :

Oxydation : Les groupes méthoxy sur le cycle aromatique peuvent être oxydés pour former les quinones correspondantes.

Réduction : L'intermédiaire nitrostyrène peut être réduit en amine correspondante.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent les quinones provenant de l'oxydation, les amines provenant de la réduction et les dérivés nitro ou halogénés provenant de réactions de substitution .

Applications de la recherche scientifique

Le 25D-NBOMe (chlorhydrate) a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le 25D-NBOMe (chlorhydrate) exerce ses effets principalement par son action d'agoniste puissant au niveau du récepteur de la sérotonine 5-HT2A . Ce récepteur est impliqué dans la régulation de l'humeur, de la perception et de la cognition. La liaison du 25D-NBOMe au récepteur 5-HT2A conduit à l'activation de voies de signalisation intracellulaires qui entraînent les effets hallucinogènes observés avec ce composé . De plus, il affecte le système dopaminergique, influençant l'activité des récepteurs de la dopamine et contribuant à ses effets renforçants et gratifiants .

Applications De Recherche Scientifique

25D-NBOMe (hydrochloride) has several scientific research applications:

Comparaison Avec Des Composés Similaires

Le 25D-NBOMe (chlorhydrate) fait partie de la série des NBOMe, qui comprend plusieurs composés similaires :

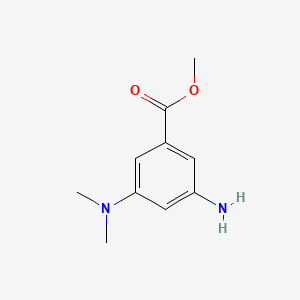

25I-NBOMe : 2-(4-iodo-2,5-diméthoxyphényl)-N-(2-méthoxybenzyle)éthanamine

25B-NBOMe : 2-(4-bromo-2,5-diméthoxyphényl)-N-(2-méthoxybenzyle)éthanamine

25C-NBOMe : 2-(4-chloro-2,5-diméthoxyphényl)-N-(2-méthoxybenzyle)éthanamine

Unicité

Le 25D-NBOMe (chlorhydrate) est unique en raison de son motif de substitution spécifique sur le cycle aromatique, qui influence son affinité de liaison et son activité au niveau du récepteur 5-HT2A. Comparé à d'autres composés NBOMe, le 25D-NBOMe présente un profil pharmacologique et une puissance distincts .

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3.ClH/c1-14-11-19(23-4)15(12-18(14)22-3)9-10-20-13-16-7-5-6-8-17(16)21-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRUHRVUUSGHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348201 | |

| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-35-7 | |

| Record name | 25D-Nbome hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25D-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ5EGG4C4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)

![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)

![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)